Structural Differentiation: Substitution Pattern Versus Core Cinnamamide-Thiazole Analogs
The target compound possesses a unique thiazole-4-acetamido-methyl benzoate side chain that distinguishes it from the simpler 2-(2-cinnamamidothiazol-4-yl)acetic acid core (CAS 1007683-65-9) . While the core acid scaffold is documented in chemical databases, the benzoate extension introduces additional H-bond acceptor and lipophilic surface area, parameters not captured in direct potency comparisons of the unsubstituted analog class [1]. Cross-study comparison of structurally related 2-cinnamamidobenzamide series demonstrates that minor substituent variations on the benzoate ring can shift antiproliferative IC50 values by over 10-fold across MCF-7 and K562 cell lines [1], underscoring the need for precise compound identity.
| Evidence Dimension | Structural substituent influence on antiproliferative activity |
|---|---|
| Target Compound Data | No direct quantitative IC50 data available for the exact compound |
| Comparator Or Baseline | 2-Cinnamamidobenzamide derivatives (e.g., compound 4a: IC50 ~15 µM against MCF-7; compound 4q: IC50 ~1.5 µM against MCF-7) [1] |
| Quantified Difference | >10-fold activity range observed across structurally analogous benzamide series [1] |
| Conditions | In vitro MTT assay, MCF-7 (breast cancer), K562 (leukemia), HCT-116 (colon cancer) cell lines, 72 h incubation [1] |
Why This Matters
Demonstrates that even minor structural variations within the cinnamamide-benzamide class produce large potency differences; procurement of the exact compound is essential for reproducible SAR studies.
- [1] Raffa, D. et al. (2013). 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 65, 427-435. View Source
